![molecular formula C14H12O B106197 2-([1,1'-Biphenyl]-4-yl)acetaldehyde CAS No. 61502-90-7](/img/structure/B106197.png)

2-([1,1'-Biphenyl]-4-yl)acetaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

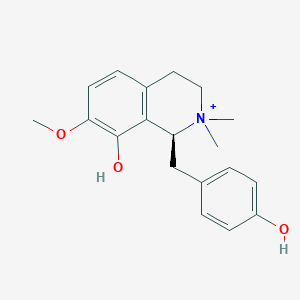

KW-2170 wurde ausgiebig auf seine Antitumoraktivität untersucht. Es zeigt eine signifikante Antitumoraktivität gegen verschiedene Krebszelllinien, darunter Sarkom, Brustkrebs und Fibrosarkom. Die Verbindung zeigte in mehreren Mauskarzinommodellen eine überlegene Aktivität im Vergleich zu Adriamycin. KW-2170 zeigt auch eine geringe Kreuzresistenz gegen multiresistente Tumoren, die hohe P-Glykoprotein-Spiegel exprimieren. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Adriamycin-refraktären soliden Tumoren .

Wirkmechanismus

KW-2170 entfaltet seine Wirkung durch Interkalation in DNA, Hemmung der DNA-Synthese und Induktion des DNA-Bruchs, der durch Topoisomerase II vermittelt wird. Dies führt zur Störung der DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt. Die planare Molekülstruktur der Verbindung ermöglicht eine stereospezifische Interaktion mit DNA, wodurch ihre Antitumoraktivität verstärkt wird .

Wirkmechanismus

Target of Action

Like other aldehydes, it may interact with proteins and nucleic acids within cells, potentially altering their function .

Mode of Action

Aldehydes in general are known to form adducts with proteins and dna, which can alter their structure and function . This interaction can lead to changes in cellular processes, potentially leading to cytotoxic effects .

Biochemical Pathways

For instance, acetaldehyde is a key intermediate in the metabolism of alcohol, where it is converted to acetic acid by the enzyme aldehyde dehydrogenase . It’s also involved in the formation of acetals when it reacts with alcohols .

Pharmacokinetics

They are primarily metabolized in the liver by enzymes such as aldehyde dehydrogenase . The bioavailability of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde would be influenced by these factors.

Result of Action

Studies on acetaldehyde, a similar compound, have shown that it can cause cytotoxicity, induce oxidative stress, and lead to dna damage . These effects could potentially lead to cell death or contribute to the development of diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde. For instance, the presence of other chemicals, pH, temperature, and the presence of oxygen can affect its stability and reactivity . Furthermore, the compound’s action can also be influenced by the physiological environment within the body, such as the presence of enzymes and other metabolites.

Safety and Hazards

The safety and hazards associated with “2-([1,1’-Biphenyl]-4-yl)acetaldehyde” would be similar to those of other aldehydes. For instance, acetaldehyde is classified as extremely flammable, harmful if swallowed, and may cause serious eye irritation . It is also suspected of causing genetic defects and may cause cancer .

Zukünftige Richtungen

Future research on “2-([1,1’-Biphenyl]-4-yl)acetaldehyde” could potentially focus on its role in various biological processes, its potential health effects, and its applications in various industries. For instance, aldehydes have been found to trigger the growth of modern perfumery, revolutionize the agriculture and manufacturing industries, and serve as signaling molecules in cells . Furthermore, the ALDH2 STAR consortium is raising awareness regarding how genetics influence aldehyde toxicity and aldehyde metabolism .

Biochemische Analyse

Cellular Effects

The effects of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

2-([1,1’-Biphenyl]-4-yl)acetaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde within cells and tissues involve several transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Subcellular Localization

The subcellular localization of 2-([1,1’-Biphenyl]-4-yl)acetaldehyde and its effects on activity or function are complex. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Die Synthese von KW-2170 umfasst mehrere Schritte:

Kupferkatalysierte Arylierung: 3-Methyl-6-nitroindazol wird mit 2-Brom-6-methoxybenzoesäure aryliert, um ein Zwischenprodukt zu bilden.

Reduktion: Die Nitrogruppe des Zwischenprodukts wird mit Hydrazinhydrat in Gegenwart von Palladium auf Kohlenstoff reduziert.

Intramolekulare Cyclisierung: Die Carbonsäure unterliegt einer Cyclisierung in heißer Polyphosphorsäure, um das Pyrazoloacridin-System zu bilden.

Sandmeyer-Reaktion: Die Aminogruppe wird in ein Bromid umgewandelt.

Spaltung des Methylethers: Das Bromid wird mit Bromwasserstoffsäure in heißer Essigsäure gespalten, um ein Phenol zu bilden.

Bromierung: Das Phenol wird mit elementarem Brom bei niedriger Temperatur bromiert.

Formylierung: Eine Formylgruppe wird unter Verwendung von Dichlormethylmethylether und Titantetrachlorid eingeführt.

Oxidative Spaltung: Der Aldehyd unterliegt einer oxidativen Spaltung unter Baeyer-Villiger-Umlagerungsbedingungen, um eine Diphenolverbindung zu bilden.

Selektive Acetylierung und Methylierung: Eine Hydroxylgruppe wird acetyliert, und die verbleibende Hydroxylgruppe wird methyliert.

Benzylische Bromierung: Die Seitenkettenmethylgruppe wird mit N-Bromsuccinimid bromiert.

Verdrängung und Hydrolyse: Das benzylische Bromid wird mit Ethanolamin verdrängt, gefolgt von einer Hydrolyse, um ein Amin zu bilden.

Weitere Verdrängung: Das aromatische Bromid wird mit heißem 1,3-Propandioldiamin verdrängt.

Hydrogenolyse: Das verbleibende Bromid unterliegt einer Hydrogenolyse unter Verwendung von Palladium auf Kohlenstoff.

Schlussendlich Spaltung des Methylethers: Die endgültige Verbindung wird durch Spaltung des Methylethers mit heißer Salzsäure erhalten.

Analyse Chemischer Reaktionen

KW-2170 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln.

Substitution: Die Verbindung unterliegt Substitutionsreaktionen, wie der Sandmeyer-Reaktion, um Aminogruppen in Bromide umzuwandeln.

Cyclisierung: Intramolekulare Cyclisierungsreaktionen bilden das Pyrazoloacridin-System.

Spaltung: Methylether und Phenolacetate können unter bestimmten Bedingungen gespalten werden.

Vergleich Mit ähnlichen Verbindungen

KW-2170 wird mit anderen DNA-Interkalationsmitteln wie Doxorubicin verglichen. Obwohl beide Verbindungen einen ähnlichen Wirkmechanismus teilen, ist KW-2170 mit weniger Kardiotoxizität verbunden. Darüber hinaus zeigt KW-2170 in bestimmten Krebsmodellen eine höhere Antitumoraktivität und einen besseren therapeutischen Index im Vergleich zu Adriamycin. Zu ähnlichen Verbindungen gehören andere Pyrazoloacridonderivate und Topoisomerase-II-Inhibitoren .

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDMZCMVYZLDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392980 | |

| Record name | 4-biphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61502-90-7 | |

| Record name | 4-biphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | biphenyl-4-ylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)